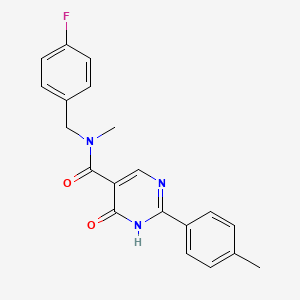

![molecular formula C13H9Cl2N3OS B5614547 2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5614547.png)

2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamides, which are structurally similar to the compound , can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .科学的研究の応用

Antioxidant Activity

2,4-Dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide: derivatives have been studied for their antioxidant properties. These compounds can neutralize free radicals, which are unstable molecules that can damage cells and contribute to aging and diseases. The antioxidant activity of these compounds makes them potential candidates for therapeutic applications in treating oxidative stress-related diseases .

Cytotoxicity Against Cancer Cells

The cytotoxic potential of 2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide derivatives has been evaluated against various cancer cell lines. These studies aim to understand the compound’s ability to induce cell death in cancerous cells, which is a crucial step in the development of new anticancer drugs .

Pharmaceutical Applications

Benzamide derivatives, including 2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide , are widely used in the pharmaceutical industry. They are present in the structure of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse. These compounds are used for treating a variety of conditions, including cancer, hypercholesterolemia, and juvenile hyperactivity .

Industrial Applications

In addition to pharmaceuticals, benzamide derivatives find applications in the paper, plastic, and rubber industries. They serve as intermediates in the synthesis of various industrial products, contributing to the manufacturing processes and quality of the final products .

Agricultural Applications

The role of benzamide derivatives in agriculture is significant. They are used in the synthesis of compounds that exhibit antiplatelet activity, which can be crucial for the development of veterinary medicines and other agricultural chemicals .

Green Chemistry

The synthesis of benzamide derivatives, including 2,4-dichloro-N-[(2-pyridinylamino)carbonothioyl]benzamide , has been optimized to adhere to green chemistry principles. Methods involving ultrasonic irradiation and the use of superior and recoverable catalysts have been developed to reduce reaction times and environmental impact, making the process more eco-friendly .

特性

IUPAC Name |

2,4-dichloro-N-(pyridin-2-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3OS/c14-8-4-5-9(10(15)7-8)12(19)18-13(20)17-11-3-1-2-6-16-11/h1-7H,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHDINHKZACFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(3aS,6aS)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5614465.png)

![N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5614475.png)

![4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5614482.png)

![1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5614485.png)

![2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5614491.png)

![1-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}-1-propanone](/img/structure/B5614499.png)

![4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5614508.png)

![6-(2-chlorophenyl)-7-methyl-8-oxo-N-(tetrahydro-2H-pyran-4-yl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5614520.png)

![5-[(3,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5614542.png)

![2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5614546.png)

![4-[5-(3-methoxyphenyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5614548.png)